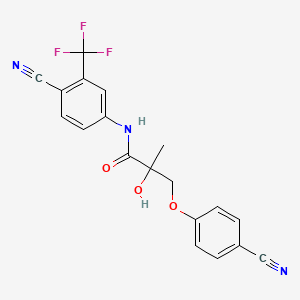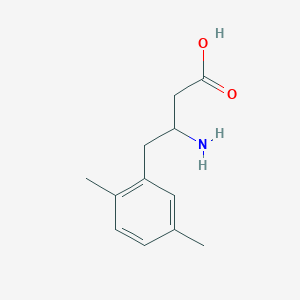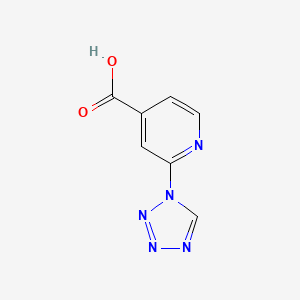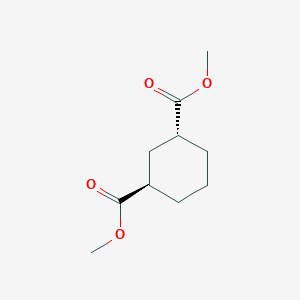
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans-: is an organic compound with the molecular formula C10H16O4. It is a diester derivative of 1,3-cyclohexanedicarboxylic acid, where both carboxylic acid groups are esterified with methanol. The compound exists in a trans-configuration, meaning the ester groups are positioned on opposite sides of the cyclohexane ring. This configuration imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- can be synthesized through the esterification of 1,3-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
1,3-Cyclohexanedicarboxylic acid+2MethanolAcid Catalyst1,3-Cyclohexanedicarboxylic acid, dimethyl ester+2Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to achieve high conversion rates and purity of the final product. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions: 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the parent 1,3-cyclohexanedicarboxylic acid using aqueous acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Hydrolysis: 1,3-Cyclohexanedicarboxylic acid.
Reduction: 1,3-Cyclohexanedimethanol.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of biologically active compounds and as a precursor in drug synthesis.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, plasticizers, and resins.
Mechanism of Action
The mechanism of action of 1,3-cyclohexanedicarboxylic acid, dimethyl ester, trans- depends on the specific chemical reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the parent acid and methanol. In reduction reactions, the ester is converted to alcohols through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
1,4-Cyclohexanedicarboxylic acid, dimethyl ester: Similar structure but with ester groups at the 1,4-positions.
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, cis-: Same molecular formula but with cis-configuration.
Dimethyl terephthalate: Aromatic counterpart with ester groups on a benzene ring.
Uniqueness: 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- is unique due to its trans-configuration, which affects its reactivity and physical properties. This configuration can influence the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its cis- and 1,4-analogues.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
dimethyl (1R,3R)-cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
BZUOYGUOKMUSPA-HTQZYQBOSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H](C1)C(=O)OC |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)
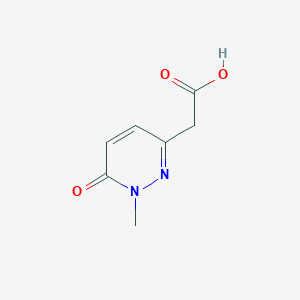
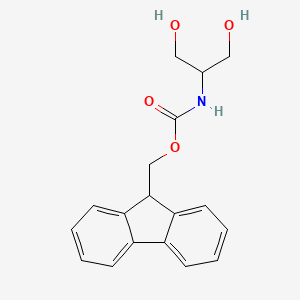
![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)

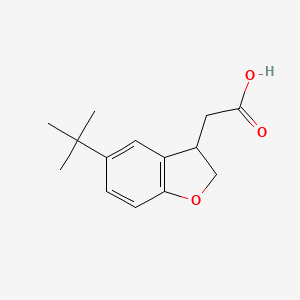
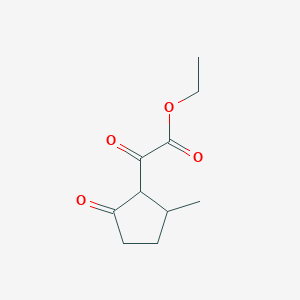
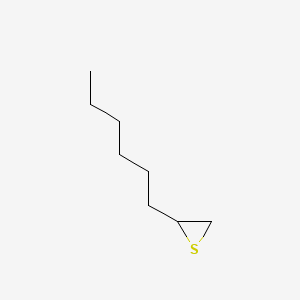
![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
